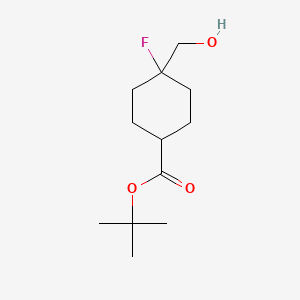

Tert-butyl 4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate

Description

Properties

Molecular Formula |

C12H21FO3 |

|---|---|

Molecular Weight |

232.29 g/mol |

IUPAC Name |

tert-butyl 4-fluoro-4-(hydroxymethyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C12H21FO3/c1-11(2,3)16-10(15)9-4-6-12(13,8-14)7-5-9/h9,14H,4-8H2,1-3H3 |

InChI Key |

CZAPNPKHCXRBPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(CC1)(CO)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate generally follows these steps:

- Starting material: A cyclohexanecarboxylic acid derivative bearing a hydroxymethyl group at the 4-position (or a precursor that can be functionalized accordingly).

- Esterification: Conversion of the carboxylic acid to the tert-butyl ester.

- Selective fluorination: Introduction of the fluorine atom at the 4-position.

- Hydroxymethyl group installation or retention: Ensuring the hydroxymethyl group remains intact or is introduced at the correct stage.

Esterification of Hydroxymethylcyclohexanecarboxylic Acid

The initial step typically involves the esterification of 4-(hydroxymethyl)cyclohexanecarboxylic acid with tert-butanol to yield the corresponding tert-butyl ester. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed under reflux conditions to drive the reaction to completion.

This method is analogous to the preparation of tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate, which has been documented with good yields and purity.

Preparation of Suitable Leaving Groups for Fluorination

Before nucleophilic fluorination, the hydroxymethyl group or adjacent positions may be converted into good leaving groups such as tosylates or mesylates.

This step is crucial to enable efficient nucleophilic substitution by fluoride ions.

Representative Reaction Scheme Summary

Analytical and Purification Considerations

- Purification: Typically involves aqueous workup, extraction with organic solvents (e.g., dichloromethane), drying over magnesium sulfate, and chromatographic purification.

- Characterization: NMR spectroscopy (1H, 13C, and 19F), mass spectrometry, and melting point determination are standard for confirming structure and purity.

- Yields: Moderate to good yields are reported for each step, with fluorination being the most yield-limiting.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: 4-fluoro-4-(carboxymethyl)cyclohexanecarboxylic acid.

Reduction: 4-fluoro-4-(hydroxymethyl)cyclohexanol.

Substitution: 4-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate is a fluorinated organic compound with applications in chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing complex organic molecules and as a building block in synthesizing biologically active compounds. The compound's unique fluorine substitution enhances its biological activity and reactivity compared to similar compounds, making it valuable in developing pharmaceuticals and agrochemicals.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as an intermediate in synthesizing more complex organic molecules.

- Biology It is investigated for its potential as a building block in synthesizing biologically active compounds.

- Medicine It is explored for potential use in drug development, particularly in designing novel pharmaceuticals.

- Industry It is utilized in producing specialty chemicals and materials.

Properties and Reactions

The reactivity of this compound is due to the presence of functional groups within its structure. The hydroxymethyl group can participate in nucleophilic substitution reactions, while the fluorine atom may engage in electrophilic reactions due to its electronegativity. The tert-butyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Major products formed from this compound include:

- Oxidation 4-fluoro-4-(carboxymethyl)cyclohexanecarboxylic acid.

- Reduction 4-fluoro-4-(hydroxymethyl)cyclohexanol.

- Substitution 4-substituted derivatives depending on the nucleophile used.

Related compounds

| Compound | CAS No. |

|---|---|

| This compound | 2940955-45-1 |

| Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate | |

| Ethyl trans-4-chloro-4-(hydroxymethyl)cyclohexanecarboxylate |

Ethyl trans-4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate can be compared with other similar compounds such as Ethyl trans-4-chloro-4-(hydroxymethyl)cyclohexanecarboxylate. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target proteins, further influencing their function.

Potential pharmaceutical applications

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the hydroxymethyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring

tert-Butyl cyclohexanecarboxylate (3j)

- Structure : Lacks fluorine and hydroxymethyl groups.

- Synthesis : Prepared via copper-catalyzed carbonylative cross-coupling, yielding 28% .

- Properties : Simpler structure results in lower polarity. NMR data (δ 1.43 ppm for tert-butyl protons) indicate reduced steric and electronic effects compared to fluorinated analogs .

tert-Butyl 1-(4-formylphenyl)cyclohexanecarboxylate

- Structure : Features a formylphenyl substituent instead of fluorine/hydroxymethyl.

- Synthesis : Involves Dess-Martin periodinane oxidation, highlighting reactivity differences due to aromatic substitution .

tert-Butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamate

- Structure : Replaces the ester with a carbamate group; retains hydroxymethyl but lacks fluorine.

- Synthesis : Uses lithium chloride and ethyl ester intermediates, differing from the target compound’s pathway .

- Properties : Carbamate groups enhance hydrolytic stability but reduce electrophilicity compared to esters.

Ring Size and Functional Group Variations

tert-Butyl 4-hydroxy-4-methylazepane-1-carboxylate

- Structure : Azepane (7-membered ring) with hydroxyl and methyl groups.

- Properties : Larger ring size increases molecular weight (229.32 g/mol) and conformational flexibility . The absence of fluorine reduces electronegativity effects.

trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

- Structure: Combines BOC-protected amino and ester groups; similarity score 0.82 to the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Predicted logP* |

|---|---|---|---|

| Target Compound | 260.29 | Ester, Fluoro, Hydroxymethyl | ~2.5 |

| tert-Butyl cyclohexanecarboxylate (3j) | 200.28 | Ester | ~3.0 |

| trans-Methyl 4-(BOC-amino)cyclohexane | 285.34 | Ester, BOC-amino | ~1.8 |

*Estimated using substituent contributions.

- The hydroxymethyl group further enhances hydrophilicity.

Biological Activity

Tert-butyl 4-fluoro-4-(hydroxymethyl)cyclohexanecarboxylate (CAS No. 2940955-45-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : The presence of a tert-butyl group, a fluoro substituent, and a hydroxymethyl group attached to a cyclohexane ring.

- Molecular Formula : C_{12}H_{19}F O_3

- Molecular Weight : Approximately 232.28 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Cyclohexanecarboxylic Acid Derivative : Starting from cyclohexanecarboxylic acid, the hydroxymethyl group is introduced.

- Fluorination : The introduction of the fluorine atom is achieved via electrophilic fluorination methods.

- Estherification : The final step involves esterification with tert-butanol to yield the desired compound.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. Research has shown that modifications in the structure can enhance activity against various bacterial strains. For instance, derivatives with fluorine substituents often demonstrate improved potency against Gram-positive bacteria due to increased lipophilicity and membrane penetration.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines in human macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics for certain bacterial strains.

- Inflammation Model : In an animal model of acute inflammation, administration of the compound led to a reduction in edema and inflammatory markers, indicating its potential as an anti-inflammatory agent.

Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition against Gram-positive bacteria; MIC values lower than standard antibiotics. |

| Anti-inflammatory Effects | Reduction in pro-inflammatory cytokines in vitro; decreased edema in animal models. |

| Structure-Activity Relationship | Fluorination enhances antimicrobial potency; hydroxymethyl group contributes to anti-inflammatory effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.